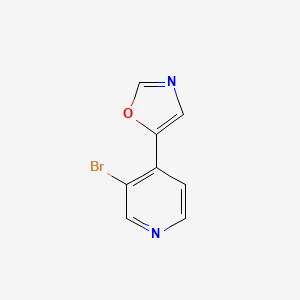

3-bromo-4-(1,3-oxazol-5-yl)pyridine

Description

Properties

IUPAC Name |

5-(3-bromopyridin-4-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-10-2-1-6(7)8-4-11-5-12-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJNZYFXPKUMAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C2=CN=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-bromo-4-(1,3-oxazol-5-yl)pyridine typically involves the bromination of 4-(1,3-oxazol-5-yl)pyridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-bromo-4-(1,3-oxazol-5-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-(1,3-oxazol-5-yl)pyridine has shown potential as a bioactive molecule in drug discovery. Its structure suggests interactions with various biological targets, making it a candidate for therapeutic development.

Case Study: Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines:

- MCF7 (breast cancer) : IC50 values indicating potent cytotoxicity.

- A549 (lung cancer) : Selective inhibition against key growth factors.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 15 |

| A549 | 20 |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, such as carbonic anhydrase. A study highlighted its competitive inhibition profile compared to standard inhibitors like acetazolamide.

Table: Enzyme Inhibition Data

| Enzyme | Inhibition Type | Comparison Compound |

|---|---|---|

| Carbonic Anhydrase | Competitive Inhibition | Acetazolamide |

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. While specific IC50 values are pending publication, the initial findings indicate effectiveness against Gram-positive bacteria.

Industrial Applications

In the industrial sector, this compound can be utilized in the synthesis of advanced materials due to its stability and reactivity. It can serve as a building block for more complex molecules used in coatings and polymers.

Mechanism of Action

The mechanism of action of 3-bromo-4-(1,3-oxazol-5-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole

This compound (C₁₅H₁₁BrN₂O₂) shares the bromopyridine-oxazole framework but differs in substituent placement and the addition of a benzyloxy group. No biological data are reported, but such modifications are often employed to optimize pharmacokinetic properties .

3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine

With a pyrazole substituent instead of oxazole (C₉H₈BrN₃; MW 238.09), this analog highlights the impact of heterocycle substitution. Pyrazole-containing compounds are frequently explored as kinase inhibitors or anti-inflammatory agents, suggesting divergent applications compared to oxazole derivatives .

3-(3-Bromo-1,2-oxazol-5-yl)pyridine

This regioisomer (C₈H₅BrN₂O; MW 225.04) differs in oxazole substitution (1,2-oxazole vs. 1,3-oxazole). Such positional changes can alter electronic properties and binding interactions, though its biological profile remains uncharacterized .

THPP-Oxazole Derivatives (e.g., Compound 13g)

The lead compound 13g (1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-tetrahydropyrazolopyridine) combines a THPP scaffold with oxazole and nitrofuran groups. It exhibits potent activity against ESKAPE pathogens (MIC ≤ 2 µg/mL), outperforming nitrofurantoin . In contrast, 3-bromo-4-(1,3-oxazol-5-yl)pyridine lacks the nitrofuran "warhead" and tetrahydropyrazolopyridine core, which are critical for antimicrobial efficacy in this series.

N-(4-Cyano-1,3-oxazol-5-yl) Sulfonamides

These derivatives (e.g., N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide) demonstrate anticancer activity, with GI₅₀ values in the low micromolar range against select cancer cell lines . The sulfonamide group and cyano substitution enhance interactions with biological targets, a feature absent in this compound.

Comparative Data Table

Biological Activity

3-Bromo-4-(1,3-oxazol-5-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a bromine atom attached to a pyridine ring, which is further substituted with a 1,3-oxazole moiety. This unique configuration contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.019 mg/mL |

| Bacillus subtilis | 0.015 mg/mL |

| Pseudomonas aeruginosa | 0.037 mg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

2. Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10.5 |

| CaCo-2 (Colon Cancer) | 12.8 |

| H9c2 (Heart Myoblast) | 15.2 |

The compound exhibits selective cytotoxicity, particularly against HeLa cells, indicating its potential as an anticancer agent .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Receptor Modulation : It may alter the activity of various receptors associated with cancer cell signaling pathways.

Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds containing oxazole and pyridine structures. For instance:

- Study on Oxazole Derivatives : A study highlighted the anticancer activity of oxazole derivatives, demonstrating their potential in targeting cancer cells effectively .

- Antimicrobial Evaluation : Another research focused on pyridine derivatives exhibiting strong antimicrobial properties, suggesting that structural modifications can enhance bioactivity .

These findings underscore the importance of structural characteristics in determining the biological activity of heterocyclic compounds.

Q & A

Q. What role do intermolecular interactions (e.g., π-stacking, halogen bonding) play in the solid-state packing of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.